tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Overview
Description
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: is a halogenated heterocyclic compound with the empirical formula C11H11BrIN3O2 and a molecular weight of 424.03 g/mol . This compound is part of the pyrazolo[3,4-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the halogenation of pyrazolo[3,4-b]pyridine derivatives. One common method includes the reaction of 3-iodo-1H-pyrazolo[3,4-b]pyridine with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the pyrazolo[3,4-b]pyridine core or the tert-butyl ester group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be compared with other halogenated pyrazolo[3,4-b]pyridine derivatives:
tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Similar structure but with different positions of bromine and iodine atoms.
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Contains a trifluoromethyl group instead of bromine.
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine: Lacks the tert-butyl ester group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .
Biological Activity
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a potential therapeutic agent. This article reviews its biological activity, including mechanisms of action, cellular effects, and applications in drug discovery.
Chemical Structure and Properties
The compound has the molecular formula C11H12BrI N3O2 and features a pyrazolo[3,4-b]pyridine core substituted with bromine and iodine atoms. Its structural characteristics contribute to its reactivity and interaction with biological targets.
Target Enzymes
This compound has been identified as a tropomyosin receptor kinase (TRK) inhibitor , which plays a crucial role in various signaling pathways involved in cancer cell proliferation and survival. The inhibition of TRKs leads to the disruption of downstream signaling cascades such as Ras/Erk and PI3K/Akt pathways, which are pivotal in tumorigenesis.
Biochemical Pathways
The compound's interaction with TRKs results in:
- Inhibition of phosphorylation : By binding to the kinase domain, it prevents substrate phosphorylation.
- Modulation of cell signaling : Alters pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For example:
- Cell Lines Tested : Km-12 (colon cancer), HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and breast cancer lines (MCF-7, MDA-MB-231).
- Mechanism : Inhibition of cell proliferation is linked to the compound's ability to interfere with critical signaling pathways.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated effectiveness against several bacterial strains using methods such as the agar-well diffusion technique. Specific findings include:
- Active Against : Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
A series of studies have explored the biological activity of this compound:
- Antiproliferative Activity Study :
- Structure–Activity Relationship (SAR) :
Data Table: Biological Activity Overview
Cell Line | IC50 Value (μM) | Activity Type |
---|---|---|
Km-12 | 2.50 | Anticancer |
HEL | 1.30 | Anticancer |
K-562 | 3.25 | Anticancer |
MDA-MB-231 | 4.75 | Anticancer |
S. aureus | 15.00 | Antibacterial |
E. coli | 20.00 | Antibacterial |
Properties
IUPAC Name |
tert-butyl 5-bromo-3-iodopyrazolo[3,4-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-9-7(8(13)15-16)4-6(12)5-14-9/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIOVBJEZOJTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)Br)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727188 | |
Record name | tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916326-31-3 | |
Record name | tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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